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Compound of Interest

Compound Name:
3-(4-Bromophenyl)-3'-

carboethoxypropiophenone

CAS No.: 898761-13-2

Cat. No.: B1531216

Get Quote

CAS 898761-13-2[1][2][3][4]
Executive Summary
3-(4-Bromophenyl)-3'-carboethoxypropiophenone (CAS 898761-13-2), also known

systematically as Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate, is a specialized

dihydrochalcone intermediate used in organic synthesis and medicinal chemistry. Its structure

features a 1,3-diarylpropan-1-one core with orthogonal functional groups: a meta-substituted

ester on the benzoyl ring and a para-bromo substituent on the phenyl ring.

This dual-functionality makes it a critical building block for constructing complex

pharmacophores, particularly in the development of SGLT2 inhibitors, PPAR agonists, and

various heterocyclic scaffolds (e.g., pyrazoles, isoxazoles). This guide details the

physicochemical properties, validated synthesis protocols, and application workflows for this

compound.
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The following table summarizes the core identification data for CAS 898761-13-2.

Property Specification

CAS Number 898761-13-2

IUPAC Name Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate

Common Name
3-(4-Bromophenyl)-3'-

carboethoxypropiophenone

Molecular Formula C₁₈H₁₇BrO₃

Molecular Weight 361.23 g/mol

Appearance
Off-white to pale yellow solid (or viscous oil

depending on purity)

Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble

in Water

Structural Class Dihydrochalcone; 1,3-Diarylpropan-1-one

Synthesis Protocol: The Chalcone Route
The most robust synthesis of 3-(4-Bromophenyl)-3'-carboethoxypropiophenone involves a

two-step sequence: a Claisen-Schmidt aldol condensation followed by a selective catalytic

hydrogenation. This route minimizes side reactions and allows for scale-up.

Step 1: Claisen-Schmidt Condensation
Objective: Synthesize the chalcone intermediate, Ethyl 3-[3-(4-bromophenyl)acryloyl]benzoate.

Reagents:

Ethyl 3-acetylbenzoate (1.0 eq)

4-Bromobenzaldehyde (1.0 eq)

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic to stoichiometric)
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Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

Dissolve Ethyl 3-acetylbenzoate and 4-Bromobenzaldehyde in absolute ethanol.

Cool the mixture to 0–5°C in an ice bath.

Dropwise add an aqueous solution of NaOH (10%) while stirring vigorously. Crucial:

Maintain low temperature to prevent ester hydrolysis.

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC

(Hexane:EtOAc 4:1).

Workup: Precipitate the product by adding cold water or dilute HCl (to neutralize). Filter the

solid chalcone, wash with cold ethanol, and dry.

Step 2: Selective Hydrogenation
Objective: Reduce the alkene (C=C) to an alkane (C-C) without dehalogenating the aryl

bromide or reducing the ketone/ester.

Reagents:

Chalcone Intermediate (from Step 1)

Hydrogen Gas (H₂) or Ammonium Formate (Transfer Hydrogenation)

Catalyst: 5% Pd/C or Wilkinson’s Catalyst [RhCl(PPh₃)₃]

Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

Protocol (Catalytic Hydrogenation):

Dissolve the chalcone in EtOAc.

Add 5% Pd/C (5–10 wt% loading).

Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm).
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Critical Control Point: Monitor the reaction closely by HPLC or TLC. Stop the reaction

immediately upon disappearance of the starting material to prevent de-bromination (a

common side reaction with Pd/C).

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under

reduced pressure to yield the target dihydrochalcone.
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Figure 1: Synthetic pathway from commercially available precursors to CAS 898761-13-2 via a

chalcone intermediate.

Applications & Derivatization
As a versatile electrophile with a distinct "Left-Wing" (Benzoate) and "Right-Wing"

(Bromophenyl) architecture, this molecule serves as a scaffold for several drug classes.

SGLT2 Inhibitor Synthesis
The 1,3-diarylpropane motif is a precursor to the C-aryl glucoside pharmacophore found in

SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin).

Mechanism: The ketone (C=O) can be reduced to a methylene group (CH₂) using

triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂), creating the necessary

diarylalkane linker.

Coupling: The aryl bromide allows for lithiation and subsequent coupling with gluconolactone

to introduce the sugar moiety.
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Heterocyclic Construction
The 1,3-diketone equivalent (or enone precursor) nature of the molecule allows for cyclization

reactions:

Pyrazoles: Reaction with hydrazine hydrate yields 3,5-diarylpyrazoles (common in COX-2

inhibitors).

Isoxazoles: Reaction with hydroxylamine hydrochloride yields 3,5-diarylisoxazoles.

Application Workflow Visualization
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Figure 2: Downstream applications and derivatization pathways for CAS 898761-13-2.

Analytical Characterization
To validate the synthesis, the following spectroscopic data should be observed:

¹H NMR (400 MHz, CDCl₃):

δ 1.40 (t, 3H): Methyl group of the ethyl ester (-OCH₂CH₃).

δ 3.05 (t, 2H): Methylene protons adjacent to the bromophenyl ring (Ar-CH₂-CH₂-CO).
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δ 3.30 (t, 2H): Methylene protons adjacent to the carbonyl (Ar-CH₂-CH₂-CO).

δ 4.40 (q, 2H): Methylene group of the ethyl ester (-OCH₂CH₃).

δ 7.10–8.60 (m, 8H): Aromatic protons. Look for the characteristic AA'BB' system of the 4-

bromophenyl group and the meta-substitution pattern of the benzoate ring (singlet for H-2,

doublets for H-4/H-6).

Mass Spectrometry (ESI-MS):

m/z: Expect [M+H]⁺ = 361.0 and 363.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Safety & Handling
While specific toxicological data for this intermediate may be limited, standard precautions for

aryl halides and esters apply.

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335).

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent

hydrolysis of the ester or oxidation.

Disposal: Dispose of as halogenated organic waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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